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Compound of Interest

Compound Name: CcCl-007

Cat. No.: B12301671

An In-depth Technical Guide on the Discovery, Mechanism of Action, and Preclinical
Development

This technical guide provides a comprehensive overview of the small molecule CCI-007, a
promising therapeutic agent for the treatment of Mixed-Lineage Leukemia (MLL)-rearranged
(MLL-r) leukemia. This document is intended for researchers, scientists, and drug development
professionals, offering detailed insights into the preclinical data, experimental methodologies,
and the underlying mechanism of action of CCI-007.

Introduction

Leukemias with rearrangements of the MLL (KMT2A) gene are aggressive hematological
malignancies with a particularly poor prognosis, especially in infants.[1][2] These
rearrangements lead to the formation of fusion proteins that drive aberrant gene expression,
ultimately leading to leukemogenesis.[1][3] A critical downstream effect of MLL fusion proteins
is the upregulation of key target genes, including the HOXA9, MEIS1, CMYC, and BCL2 genes,
which are essential for the survival of MLL-r leukemia cells.[4][5] The urgent need for more
effective and targeted therapies has driven the search for novel small molecules that can
disrupt the oncogenic pathways in MLL-r leukemia.[6][7]

CCI-007 was identified through a cell-based small molecule library screen as a compound that
selectively induces cytotoxicity in a subset of MLL-r leukemia cell lines.[4][8] Notably, CCI-007
also demonstrated activity against leukemias with CALM-AF10 and SET-NUP214 fusions,
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which share some common leukemogenic pathways with MLL-r leukemia.[9] This guide details
the discovery, in vitro efficacy, and mechanism of action of CCI-007.

Discovery and Selective Cytotoxicity of CCI-007

CCI-007 was discovered through a screening of a small molecule library against the infant
MLL-r cell line PER-485.[7] Subsequent screening of initial hits against a broader panel of 30
cell lines, including MLL-r, MLL wild-type (MLL-wt) leukemia, solid tumors, and normal cells,
identified CCI-007 as a selective inhibitor.[7][8]

Data Presentation: In Vitro Cytotoxicity of CCI-007

The cytotoxic activity of CCI-007 was evaluated across a panel of leukemia cell lines after 72
hours of treatment using an Alamar Blue assay.[4][8] The half-maximal inhibitory concentration
(IC50) values are summarized in the table below.

CCI-007 IC50

Cell Line Subtype MLL Status Sensitivity
(uM)
PER-485 MLL-r Rearranged 25+£0.3 Sensitive
RS4;11 MLL-r Rearranged > 20 Resistant
SEM MLL-r Rearranged 3.1+04 Sensitive
MV4;11 MLL-r Rearranged 28105 Sensitive
KOPN-8 MLL-r Rearranged 42+0.6 Sensitive
MONO-MAC-6 MLL-r Rearranged > 20 Resistant
THP-1 MLL-r Rearranged > 20 Resistant
U937 CALM-AF10 Wild-Type 3504 Sensitive
LOUCY SET-NUP214 Wild-Type 45+0.5 Sensitive
CEM MLL-wt Wild-Type > 20 Resistant
NALM-6 MLL-wt Wild-Type > 20 Resistant
KG-1 MLL-wt Wild-Type > 20 Resistant
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Data is presented as mean + standard error from at least three independent experiments.[4][8]

Mechanism of Action

CCI-007 induces rapid, caspase-dependent apoptosis in sensitive MLL-r leukemia cell lines.[4]
[6] This is accompanied by a significant downregulation of key MLL target genes, suggesting
that CCI-007 disrupts the core transcriptional program that drives these leukemias.[5][7]

Treatment with CCI-007 leads to mitochondrial depolarization and the activation of caspases
within 24 hours.[4][5] The percentage of apoptotic cells, as measured by Annexin V staining, is
significantly increased in sensitive cell lines upon treatment with 5 uM CCI-007.

Data Presentation: Apoptosis Induction by CCI-007

Mean Increase in Annexin

Cell Line CCI-007 Sensitivity .
V-Positive Cells (%)
PER-485 Sensitive 45+5
SEM Sensitive 40+ 6
MV4;11 Sensitive 38+4
RS4;11 Resistant 5+2
CEM Resistant 3x1

Data represents the mean + standard error of the increase in the percentage of Annexin V-
positive cells following treatment with 5 uM CCI-007 compared to a vehicle control from at least
three independent experiments.[4]

A key mechanistic feature of CCI-007 is its ability to rapidly suppress the characteristic MLL-r
gene expression signature.[4][8] Within a few hours of treatment, CCI-007 significantly reduces
the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2.[4][6]

Data Presentation: Gene Expression Changes Induced by CCI-007
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Cell Line (PER-485, Cell Line (RS4;11,
Gene Sensitive) Relative mRNA Resistant) Relative mRNA
Expression (vs. DMSO) Expression (vs. DMSO)
HOXA9 0.4 +£0.05 09+0.1
MEIS1 0.3+0.04 1.1+£0.2
CMYC 0.5+0.06 1.0+ 0.15
BCL2 0.6 £0.07 0.95+0.1

Relative gene expression was calculated using the AACt method after 3 hours of treatment
with 5 uM CCI-007. Data is normalized to housekeeping genes and expressed relative to a
DMSO vehicle control. Assays were run in triplicate, and data represents the mean + standard
error of at least three independent experiments.[4]

Interestingly, the sensitivity of MLL-r cell lines to CCI-007 correlates with the baseline
expression levels of MEIS1 and BCL2.[4][6] Resistant MLL-r cell lines exhibit significantly
higher baseline expression of these two genes compared to sensitive cell lines, suggesting that
these genes may play a role in intrinsic resistance to CCI-007.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by CCI-007 and a
typical experimental workflow for its evaluation.
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Caption: Proposed mechanism of action of CCI-007 in MLL-rearranged leukemia.
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Caption: Experimental workflow for the discovery and characterization of CCI-007.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of
CCI-007.
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Cell Lines: A panel of MLL-rearranged, MLL-wild type, CALM-AF10, and SET-NUP214
leukemia cell lines were used (see table in section 2).[10]

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal
bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 pg/mL streptomycin at 37°C
in a humidified atmosphere of 5% CO2.

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 104 cells/mL in a final
volume of 100 uL per well.

Compound Treatment: CCI-007 was serially diluted in culture medium and added to the wells
to achieve final concentrations ranging from 0.63 to 20 uM. A vehicle control (DMSO) was
also included.

Incubation: Plates were incubated for 72 hours at 37°C and 5% CO2.
Alamar Blue Addition: 10 pL of Alamar Blue reagent was added to each well.
Incubation: Plates were incubated for an additional 4-6 hours.

Measurement: Fluorescence was measured using a plate reader with an excitation
wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis: Viability was calculated as a percentage relative to the vehicle-treated control
cells. IC50 values were determined by non-linear regression analysis.[4][8]

Cell Treatment: Cells were treated with 5 uM CCI-007 or vehicle (DMSO) for 24 hours.
Cell Harvesting: Cells were harvested by centrifugation and washed with cold PBS.

Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and
propidium iodide (PI) were added according to the manufacturer's instructions.

Incubation: Cells were incubated for 15 minutes at room temperature in the dark.

Flow Cytometry: Samples were analyzed on a flow cytometer. Annexin V-positive cells were
considered apoptotic.
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o Data Analysis: The percentage of apoptotic cells was determined using flow cytometry
analysis software. The increase in apoptosis was calculated by subtracting the percentage of
apoptotic cells in the vehicle-treated sample from the CCI-007-treated sample.[4]

o Cell Treatment: Cells were treated with 5 uM CCI-007 or vehicle (DMSO) for 3 hours.

* RNA Extraction: Total RNA was extracted from cells using an RNeasy Mini Kit (Qiagen)
according to the manufacturer's protocol.

o cDNA Synthesis: 1 pg of total RNA was reverse-transcribed to cDNA using a High-Capacity
cDNA Reverse Transcription Kit (Applied Biosystems).

e gRT-PCR: gqRT-PCR was performed using TagMan Gene Expression Assays for HOXAY,
MEIS1, CMYC, BCL2, and housekeeping control genes (e.g., GAPDH, ACTB) on a real-time
PCR system.

o Data Analysis: The relative expression of target genes was calculated using the comparative
Ct (AACt) method. Gene expression was normalized to the housekeeping genes and
expressed relative to the vehicle-treated control.[4]

Conclusion and Future Directions

CCI-007 is a novel small molecule with selective and rapid cytotoxic activity against a subset of
MLL-rearranged leukemias.[4][8] Its mechanism of action involves the induction of apoptosis
and the downregulation of critical MLL target genes.[4][6] The correlation between baseline
MEIS1 and BCL2 expression and resistance to CCI-007 suggests potential biomarkers for
patient stratification and highlights the heterogeneity within MLL-r leukemia.[4] These findings
present an exciting new avenue for the development of targeted therapies for these aggressive
leukemias. Further preclinical development, including in vivo efficacy and toxicity studies, is
warranted to evaluate the full therapeutic potential of CCI-007. The distinct mechanism of CCI-
007 may also offer opportunities for combination therapies with other agents, including those
that target pathways of resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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